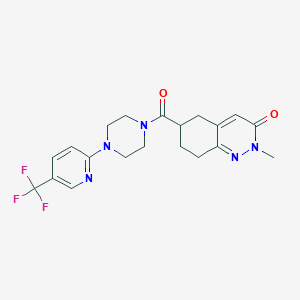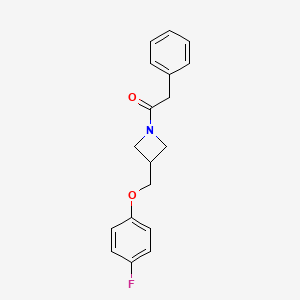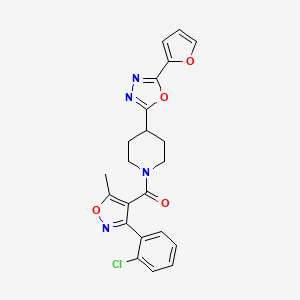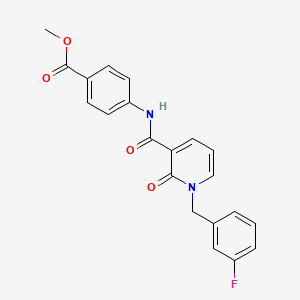![molecular formula C22H15F2N3OS B2372936 N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide CAS No. 710287-48-2](/img/structure/B2372936.png)
N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, commonly known as Difopein, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. Difopein is a small molecule that targets protein-protein interactions and has been shown to inhibit the growth of cancer cells.
Aplicaciones Científicas De Investigación
Structural and Synthetic Applications
Structural Aspects and Properties of Compounds : Research has explored the structural aspects and properties of compounds similar to N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, focusing on their crystalline forms and fluorescence emissions upon interaction with different substances. For example, studies on amide-containing isoquinoline derivatives have provided insights into their gel formation, crystallization, and fluorescence properties under specific conditions (Karmakar, Sarma, & Baruah, 2007).
Vibrational Spectroscopy and Molecular Docking Studies : The vibrational spectroscopy and molecular docking studies have been conducted on structurally related compounds to understand their molecular interactions, electrostatic potentials, and potential inhibitory activities against specific complexes. Such studies help in elucidating the molecular behavior and potential biological activities of these compounds (El-Azab et al., 2016).
Pharmacological and Biological Activities
Antimicrobial Activities : Several studies have synthesized and evaluated derivatives of quinazolinone, including compounds structurally related to N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, for their antimicrobial activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).
Cytotoxic and Antitumor Activities : The cytotoxic activity of novel sulfonamide derivatives has been assessed, highlighting their potential against cancer cell lines. Some compounds have demonstrated significant potency, suggesting their relevance in developing anticancer therapies (Ghorab et al., 2015).
Anticancer Evaluation of Novel Compounds : Research on the synthesis, characterization, and in vitro anticancer evaluation of quinazolinone analogues and related compounds has shown significant broad-spectrum antitumor activity. Molecular docking studies have further elucidated their mechanisms of action and potential efficacy against specific cancer targets (Al-Suwaidan et al., 2016).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3OS/c23-15-10-11-19(17(24)12-15)25-20(28)13-29-22-26-18-9-5-4-8-16(18)21(27-22)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABIVACHMNWIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2372853.png)





![Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2372865.png)


![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2372869.png)

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2372871.png)
![3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B2372872.png)